

# Correlating [11C]GSK931145 Binding with Functional Outcomes: A Comparative Guide

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## Compound of Interest

Compound Name: GSK931145

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This guide provides an objective comparison of [11C]**GSK931145**, a positron emission tomography (PET) radioligand for the Glycine Transporter Type 1 (GlyT-1), with other imaging alternatives. It summarizes the available experimental data on its binding characteristics and explores the correlation with functional outcomes, primarily in the context of schizophrenia.

## Introduction

The Glycine Transporter Type 1 (GlyT-1) is a key regulator of glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor function through GlyT-1 inhibition is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.<sup>[1][2]</sup> PET imaging with ligands like [11C]**GSK931145** allows for the in vivo quantification of GlyT-1 availability and can be used to assess the target engagement of GlyT-1 inhibitors.<sup>[3]</sup> This guide will delve into the performance of [11C]**GSK931145**, compare it with other GlyT-1 PET tracers, and examine the available evidence linking GlyT-1 occupancy with functional outcomes in clinical trials.

## Data Presentation: Comparison of GlyT-1 PET Radioligands

The selection of a PET radioligand is critical for the successful evaluation of novel therapeutics. The following table provides a comparative summary of key quantitative parameters for

[11C]GSK931145 and its main alternatives.

Parameter	[11C]GSK931145	[18F]MK-6577	[11C]RO5013853
Binding Potential (BPND)	1.5 - 3 in midbrain, thalamus, and cerebellum[4]	Higher specific binding signal than [11C]GSK931145	Larger specific signal than [11C]GSK931145
Test-Retest Variability	Poor (29-38% for VT), improved with pseudo-reference tissue model (16-23% for BPND)[4]	Not explicitly stated, but generally considered to have better counting statistics due to 18F label	Remarkably higher test-retest reliability than [11C]GSK931145
Kinetics	Reversible kinetics[5]	Faster kinetics than [11C]GSK931145	Described by a 2-tissue compartment model[3]
Brain Penetration	Good brain penetration[5]	Good brain uptake[3]	Acceptable uptake in the baboon brain[3]
Metabolism	~30% intact radioligand in baboon arterial plasma at 1 hour post-injection	Information not readily available	Forms a single, more polar radiolabeled metabolite in baboons[3]
EC50 of GlyT-1 Inhibitor (GSK1018921)	45.7 ng/mL in humans[4]	N/A	N/A

## Correlating GlyT-1 Occupancy with Functional Outcomes

Direct correlation studies linking [11C]GSK931145 binding to functional outcomes in patient populations are limited in the published literature. However, by examining clinical trials of GlyT-1 inhibitors where target occupancy was estimated (often through separate PET studies or preclinical data), we can infer the relationship between transporter blockade and clinical effects.

The GlyT-1 inhibitor bitopertin (RG1678) has been the most extensively studied in this context. A proof-of-concept Phase II study showed that bitopertin treatment was associated with a significant reduction in negative symptoms in patients with schizophrenia.[6][7] Optimal efficacy was observed at low to medium levels of GlyT-1 occupancy.[6] However, subsequent Phase III trials with bitopertin failed to meet their primary endpoints, showing no significant benefit over placebo for negative symptoms.[8]

Another GlyT-1 inhibitor, PF-03463275, was studied in combination with cognitive training in patients with schizophrenia. While the drug was well-tolerated and achieved high levels of GlyT-1 occupancy as measured by [18F]-MK-6577 PET, it did not lead to greater improvements in cognitive impairment compared to cognitive training alone.[9] However, in a separate study, PF-03463275 was shown to enhance long-term potentiation (LTP), a measure of neuroplasticity, in schizophrenia patients, with peak effects at approximately 75% GlyT-1 occupancy.[10]

The following table summarizes the findings from key clinical trials of GlyT-1 inhibitors.

GlyT-1 Inhibitor	Phase	Primary Outcome Measure	Key Findings
Bitopertin (RG1678)	II	Change in PANSS Negative Factor Score	Significant reduction in negative symptoms at 10mg and 30mg doses. <a href="#">[6]</a> <a href="#">[7]</a>
III	Change in PANSS Negative Factor Score	No significant improvement compared to placebo. <a href="#">[8]</a>	
		Change in MATRICS Consensus Cognitive Battery (MCCB)	No significant improvement in cognitive impairment associated with schizophrenia when combined with cognitive training. <a href="#">[9]</a>
PF-03463275	II		
II	Long-Term Potentiation (LTP)	Enhanced neuroplasticity in schizophrenia patients, with an inverted U-shaped dose-response. <a href="#">[10]</a>	
		Change in MCCB Composite Score	Improved cognition at 10mg and 25mg doses in a Phase II schizophrenia trial. <a href="#">[11]</a>
Iclepertin (BI 425809)	II		

## Experimental Protocols

### [11C]GSK931145 PET Imaging Protocol (Human)

This is a generalized protocol based on published studies.[\[4\]](#)[\[12\]](#)

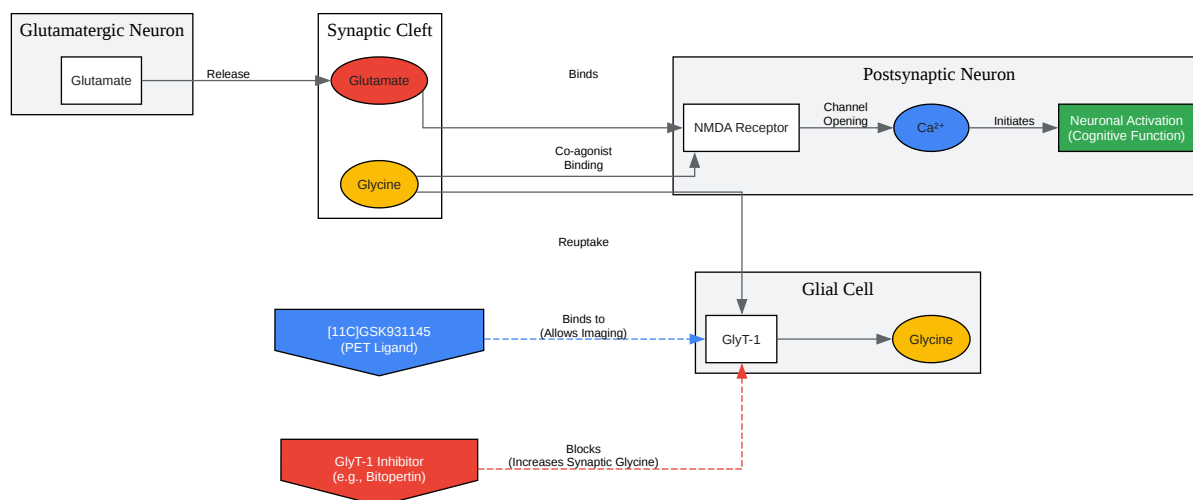
- Subject Preparation:

- Subjects fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling (if required for full kinetic modeling).
- Radiotracer Administration:
  - A bolus injection of [11C]**GSK931145** is administered intravenously.
- PET Scan Acquisition:
  - Dynamic PET scans are acquired for 90-120 minutes.
  - A transmission scan is performed for attenuation correction.
- Blood Sampling (for Arterial Input Function):
  - Arterial blood samples are collected frequently in the initial minutes after injection and then at decreasing intervals throughout the scan.
  - Samples are analyzed for whole blood and plasma radioactivity, and for the fraction of parent radiotracer versus metabolites.
- Data Analysis:
  - PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.
  - Time-activity curves are generated for various brain regions of interest.
  - Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves to estimate parameters such as the total volume of distribution (VT).
  - Binding potential (BPND) can be calculated using a reference region or a pseudo-reference tissue model.<sup>[4]</sup>

## Clinical Assessment of Functional Outcomes in Schizophrenia

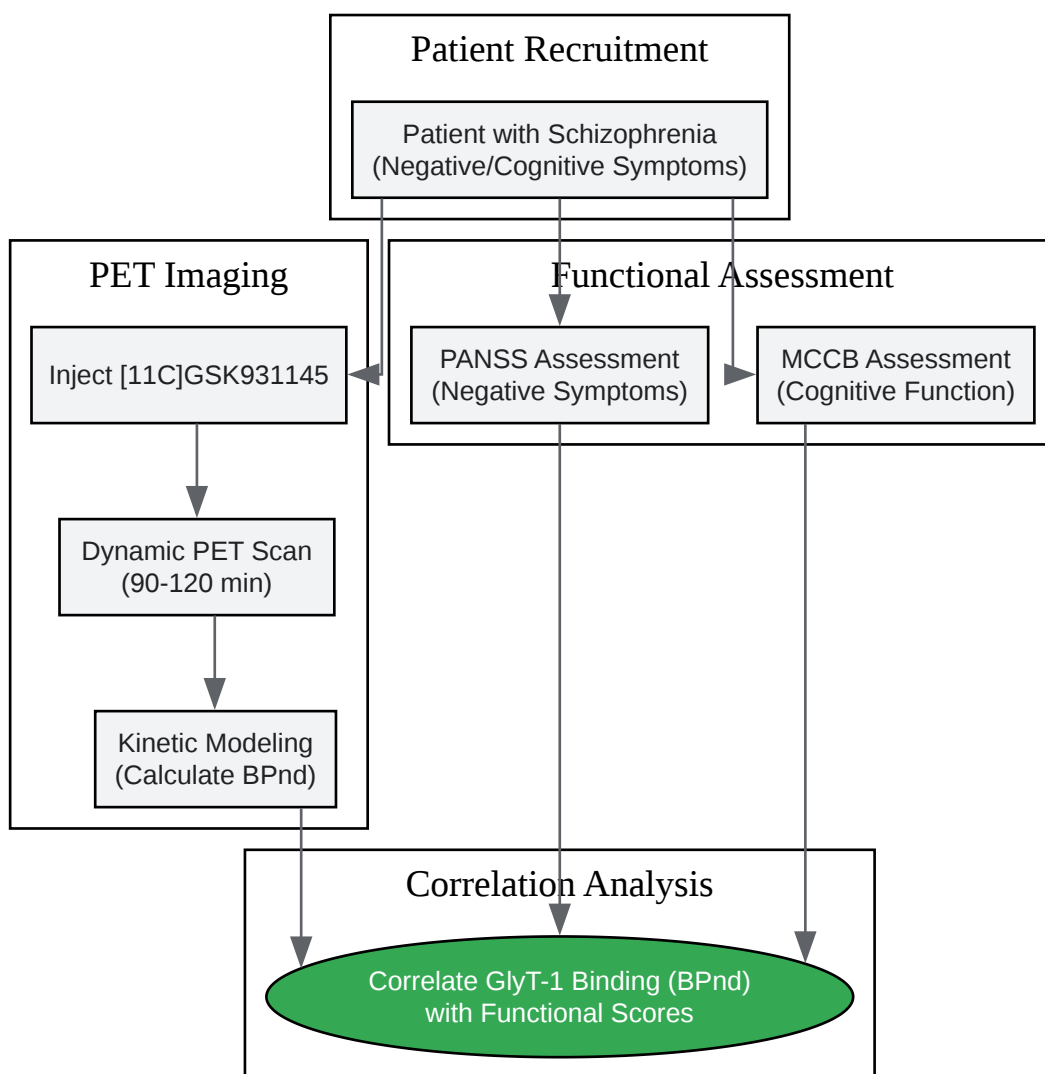
- Negative Symptoms:
  - Positive and Negative Syndrome Scale (PANSS): The negative symptom subscale is a widely used tool to assess the severity of negative symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.[\[6\]](#)[\[13\]](#)
- Cognitive Function:
  - MATRICS Consensus Cognitive Battery (MCCB): This is a standardized set of tests designed to assess cognitive function in schizophrenia, covering domains such as processing speed, working memory, and attention.[\[9\]](#)[\[11\]](#)
  - Schizophrenia Cognition Rating Scale (SCoRS): An interviewer-rated scale that measures the impact of cognitive deficits on daily functioning.[\[11\]](#)

## Mandatory Visualization



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Caption: GlyT-1 Signaling Pathway and PET Imaging Target.



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